2,6-Dibromo-4-hydroxybenzaldehyde
Description
Contextualization within Halogenated Benzaldehyde (B42025) Chemistry
Halogenated benzaldehydes are a class of organic compounds derived from benzaldehyde through the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms. google.comjeeadv.ac.in This halogenation significantly alters the electronic and steric properties of the molecule, thereby influencing its reactivity and physical characteristics. The introduction of electron-withdrawing halogen atoms, such as bromine, can increase the electrophilicity of the aromatic ring and the carbonyl carbon, making the compound susceptible to various nucleophilic and coupling reactions. jeeadv.ac.in
2,6-Dibromo-4-hydroxybenzaldehyde is a prime example of a poly-substituted halogenated benzaldehyde. The presence and specific positioning of the two bromine atoms ortho to the aldehyde group and meta to the hydroxyl group create a unique electronic and steric environment. This substitution pattern differentiates it from its isomers and other halogenated benzaldehydes, offering specific reaction pathways and potential applications. The synthesis of such compounds often involves the direct bromination of a corresponding phenolic precursor, such as p-cresol (B1678582), which is first brominated at the ortho positions and then the methyl group is oxidized to an aldehyde. google.comgoogleapis.com
Significance as a Building Block in Advanced Organic Synthesis
The trifunctional nature of this compound—possessing an aldehyde, a hydroxyl group, and two reactive bromine atoms—makes it a highly valuable and versatile building block in organic synthesis. Each functional group offers a handle for a diverse array of chemical transformations, allowing for the construction of complex molecular architectures.
The aldehyde group is a gateway to numerous reactions, including:
Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
Condensation reactions: Such as the Knoevenagel or Wittig reactions to form substituted alkenes.
Reductive amination: To produce substituted benzylamines. mdpi.com
Oxidation and reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.
The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, providing a route to modify the compound's solubility and electronic properties. Furthermore, the two bromine atoms are key for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at these positions. This capability is crucial for synthesizing complex biaryl structures and other elaborate molecular scaffolds found in many biologically active compounds and materials.
While direct, extensively documented synthetic applications of this compound are specialized, its structural motifs are found in precursors to important materials. For instance, related compounds like 3-bromo-4-hydroxybenzaldehyde (B1265673) serve as key intermediates in the synthesis of vanillin (B372448) and other valuable chemicals. guidechem.comgoogle.com The strategic placement of the functional groups in the 2,6-dibromo isomer suggests its potential as a precursor for bespoke ligands, polymers, and pharmaceutical intermediates where rigid, well-defined substitution patterns are required.
Scope of Contemporary Research on Substituted Phenolic Aldehydes
Substituted phenolic aldehydes, as a class, are the focus of extensive contemporary research due to their prevalence in nature and their utility as synthetic intermediates. nih.gov Research areas range from developing greener and more efficient synthesis methods to exploring their biological activities and applications in materials science.
Recent studies have focused on biocatalysis and biotechnological production routes for phenolic aldehydes to create more sustainable manufacturing processes. nih.gov Enzymes are being explored for the specific hydroxylation and oxidation of aromatic precursors to yield these valuable aldehydes. nih.gov The reactivity of the aldehyde and phenol (B47542) groups is also a subject of investigation, particularly in the context of their ability to react with other molecules, which has implications for food chemistry and environmental science. nih.gov
Furthermore, there is significant interest in creating novel compounds from phenolic aldehyde scaffolds. Synthetic chemists are continuously developing new methodologies to selectively functionalize the different positions on the aromatic ring, often utilizing advanced catalytic systems. mdpi.com The insights gained from studying the structure-property relationships in simpler phenolic aldehydes inform the design and synthesis of more complex molecules with tailored electronic, optical, or biological functions.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₄Br₂O₂ | indiamart.com |
| Molecular Weight | 279.91 g/mol | nih.gov |
| Appearance | White to off-white crystalline solid | indiamart.com |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol (B129727), acetone); limited solubility in water | indiamart.com |
| Structure | A benzene ring with a formyl group (-CHO) at position 1, a hydroxyl group (-OH) at position 4, and bromine atoms (Br) at positions 2 and 6. | indiamart.com |
Table 2: Comparison of Related Hydroxybenzaldehyde Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 4-Hydroxybenzaldehyde (B117250) | C₇H₆O₂ | 122.12 | Unsubstituted phenolic aldehyde |
| 3-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | Monobrominated at position 3 |
| This compound | C₇H₄Br₂O₂ | 279.91 | Dibrominated at positions 2 and 6 |
| 2,6-Dimethyl-4-hydroxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Dimethylated at positions 2 and 6 |
| 2,6-Di-tert-butyl-4-hydroxybenzaldehyde | C₁₅H₂₂O₂ | 234.33 | Di-tert-butylated at positions 2 and 6 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
856767-00-5 |
|---|---|
Molecular Formula |
C7H4Br2O2 |
Molecular Weight |
279.91 g/mol |
IUPAC Name |
2,6-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
InChI Key |
LPDAQMGETAXZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2,6 Dibromo 4 Hydroxybenzaldehyde
Classical and Contemporary Bromination Protocols for Aromatic Systems
The introduction of bromine atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of 2,6-dibromo-4-hydroxybenzaldehyde, both direct bromination of the aromatic nucleus and side-chain bromination followed by conversion of the functional group are employed.
Nucleus Bromination Strategies
Direct bromination of p-hydroxybenzaldehyde is a common route. However, controlling the regioselectivity to obtain the desired 2,6-dibromo isomer can be challenging. The powerful activating and ortho-, para-directing nature of the hydroxyl group often leads to a mixture of mono- and poly-brominated products. acs.orgacs.org For instance, the reaction of p-hydroxybenzaldehyde with bromine can yield 3-bromo-4-hydroxybenzaldehyde (B1265673) and 3,5-dibromo-4-hydroxybenzaldehyde (B181551) as byproducts. acs.org
To enhance selectivity, various brominating agents and reaction conditions have been explored. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. sci-hub.se The use of NBS in polar solvents like acetonitrile (B52724), often in the presence of a strong acid catalyst such as HBF4·Et2O, can promote selective monobromination of phenols. sci-hub.se Another approach involves the use of a bromide-bromate salt mixture in an aqueous acidic medium, which presents a greener alternative to traditional methods. rsc.org
The bromination of p-nitrophenol followed by reduction of the nitro group and subsequent diazotization and hydrolysis represents another pathway, although more circuitous. The dibromination of p-nitrophenol with bromine in glacial acetic acid can produce 2,6-dibromo-4-nitrophenol (B181593) in high yields. orgsyn.org
Side-Chain Bromination and Subsequent Functional Group Transformations
An alternative strategy involves the bromination of the methyl group of a p-cresol (B1678582) derivative, followed by hydrolysis to the aldehyde. A key intermediate in this process is 2,6-dibromo-p-cresol, which is obtained by the nucleus bromination of p-cresol. google.com This initial bromination can be carried out in the presence or absence of an inert solvent. google.com The subsequent side-chain bromination of 2,6-dibromo-p-cresol at elevated temperatures (150-160°C) with bromine leads to the formation of 2,6-dibromo-4-(dibromomethyl)phenol (B13415809) (also referred to as 4-hydroxy-3,5-dibromobenzal bromide). google.com
Hydrolysis and Derivatization Routes from Brominated Precursors
The final step in several synthetic routes to this compound involves the hydrolysis of a brominated intermediate.
Formation from 2,6-Dibromo-4-dibromomethylphenol Hydrolysis
The hydrolysis of 2,6-dibromo-4-(dibromomethyl)phenol is a critical step in the synthesis starting from p-cresol. This transformation is typically achieved by heating the compound with water at around 100°C. google.com The reaction proceeds through the replacement of the two bromine atoms on the methyl group with hydroxyl groups, which then tautomerizes to the stable aldehyde. A study on the hydrolysis of 2,6-dibromo-4-dibromomethylphenol in 95% 1,4-dioxane (B91453) revealed that at very low acidities, the reaction proceeds rapidly through the aryl oxide ion to form a quinone methide intermediate, which then undergoes addition and replacement to yield the aldehyde. rsc.org At higher acidities, the reaction of the unionized phenol (B47542) follows a conventional SN1 pathway. rsc.org
Conversion from Substituted p-Cresol Derivatives via Oxidation Mechanisms
The direct oxidation of the methyl group of substituted p-cresol derivatives provides a more direct route to the corresponding benzaldehyde (B42025). The oxidation of p-cresol itself to p-hydroxybenzaldehyde can be achieved using molecular oxygen in the presence of a catalyst. For the synthesis of this compound, this would entail the oxidation of 2,6-dibromo-p-cresol.
Various catalytic systems have been developed for the oxidation of p-cresol derivatives. A combination of a cobalt compound and a base in the presence of oxygen has been shown to be effective. googleapis.com For instance, using cobalt(II) chloride as a catalyst in methanol (B129727) with sodium hydroxide (B78521) under an oxygen atmosphere can lead to high conversion of p-cresol. googleapis.com Copper-manganese bimetallic oxides supported on active carbon have also demonstrated high efficiency and selectivity for the oxidation of p-cresol to p-hydroxybenzaldehyde. rsc.org These methods offer an alternative to the multi-step process involving side-chain bromination and hydrolysis.
Green Chemistry Approaches and Sustainable Synthesis Considerations
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. In the context of producing this compound, this translates to using less hazardous reagents, reducing solvent waste, and improving atom economy.
The use of bromide-bromate salts in an aqueous acidic medium for bromination is a prime example of a green chemistry approach, as it avoids the use of organic solvents and allows for the recycling of the aqueous filtrate. rsc.org Oxidative bromination using a "green" oxidant like hydrogen peroxide or air (aerobic bromination) is another area of active research. nih.govacs.org Aerobic bromination, promoted by a catalytic amount of an ionic liquid, offers a transition-metal-free method with controllable chemoselectivity. nih.govacs.org
Furthermore, the direct catalytic oxidation of 2,6-dibromo-p-cresol to this compound using molecular oxygen as the oxidant aligns with green chemistry principles by offering a more atom-economical route compared to methods that use stoichiometric brominating agents for the side-chain.
The development of these sustainable methods is crucial for the large-scale industrial production of this compound, minimizing environmental impact and improving process safety and efficiency.
Chemo- and Regioselective Synthesis Strategies
To overcome the challenges of direct bromination, regioselective strategies for synthesizing this compound primarily rely on building the molecule from a precursor that already contains the desired bromine substitution pattern. The two main approaches involve the formylation of 2,6-dibromophenol (B46663) and the oxidation of 2,6-dibromo-4-methylphenol (B1582163) (also known as 2,6-dibromo-p-cresol). These methods ensure the bromine atoms are correctly placed before the introduction or formation of the final aldehyde functional group.
This synthetic route is a two-step process that begins with the preparation of the key intermediate, 2,6-dibromophenol, followed by the introduction of a formyl (-CHO) group at the para-position.
Step A: Synthesis of 2,6-Dibromophenol
The precursor, 2,6-dibromophenol, can be synthesized by the direct bromination of phenol. The hydroxyl group of phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. By using a slight excess of the brominating agent, disubstitution at the two available ortho positions can be achieved. Various brominating agents can be employed, with N-bromosuccinimide (NBS) in a suitable solvent being a common choice for controlled bromination. chemicalbook.com
Interactive Data Table: Synthesis of 2,6-Dibromophenol
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | N-Bromosuccinimide, N,N-diisopropylamine | Dichloromethane | 23 | 4 | 79 | chemicalbook.com |
| Phenol | Bromine, Sodium hypochlorite (B82951) (aq) | Water | 20-40 | 2.5-5 | 20 | google.com |
| p-Nitrophenol | Bromine | Glacial Acetic Acid | Room Temp → 85 | 4 | 96-98 | orgsyn.org |
Note: The synthesis from p-nitrophenol yields 2,6-dibromo-4-nitrophenol, which would require an additional step to reduce the nitro group to an amine and then remove it (via diazotization) to yield 2,6-dibromophenol, making it a less direct route.
Step B: Para-selective Formylation
Once 2,6-dibromophenol is obtained, the aldehyde group is introduced. With the two ortho positions blocked by bromine atoms, the formylation reaction is directed exclusively to the para position (C4), the only remaining activated position on the ring. The Duff reaction or the Reimer-Tiemann reaction are classic formylation methods, though they can sometimes suffer from low yields. A more modern and highly regioselective method is the magnesium chloride-mediated formylation using paraformaldehyde and a base like triethylamine. orgsyn.orgresearchgate.net This method has been shown to be highly effective for the exclusive ortho-formylation of various phenols; in the case of 2,6-dibromophenol, it would result in para-formylation. orgsyn.orgresearchgate.net
The reaction proceeds by forming a magnesium phenoxide complex, which then reacts with paraformaldehyde, leading to the introduction of a hydroxymethyl group that is subsequently oxidized in situ to the aldehyde.
Interactive Data Table: Proposed Formylation of 2,6-Dibromophenol
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Expected Product | Reference (Methodology) |
| 2,6-Dibromophenol | MgCl₂, Paraformaldehyde, Triethylamine | Tetrahydrofuran (THF) or Acetonitrile | ~75 (Reflux) | 2-4 | This compound | orgsyn.orgresearchgate.net |
An alternative regioselective strategy involves starting with a precursor where the carbon destined to become the aldehyde is already in place as a methyl group. This method uses 2,6-dibromo-4-methylphenol (2,6-dibromo-p-cresol) as the starting material.
Step A: Synthesis of 2,6-Dibromo-4-methylphenol
This intermediate is prepared by the bromination of p-cresol. The reaction conditions can be controlled to favor dibromination at the positions ortho to the activating hydroxyl group. A patent describes the bromination of p-cresol in a solvent like o-dichlorobenzene as the first step in a multi-step synthesis, yielding 2,6-dibromo-p-cresol. google.com
Step B: Selective Oxidation of the Methyl Group
The crucial step in this pathway is the selective oxidation of the methyl group at C4 to an aldehyde. Direct oxidation of a methyl group on a phenol ring can be challenging, as the ring itself is susceptible to oxidation. However, specific catalytic systems have been developed for this transformation. A process utilizing a cobalt (II) chloride catalyst in an alkaline methanolic solution under an oxygen atmosphere has been patented for the conversion of various p-cresol derivatives to their corresponding 4-hydroxybenzaldehydes. googleapis.com This method is noted for its applicability to 2,6-disubstituted p-cresols, making it a viable route for the synthesis of this compound. googleapis.com
Interactive Data Table: Proposed Oxidation of 2,6-Dibromo-4-methylphenol
| Starting Material | Catalyst/Reagents | Solvent | Atmosphere | Temperature (°C) | Expected Product | Reference (Methodology) |
| 2,6-Dibromo-4-methylphenol | Cobalt (II) chloride, Sodium hydroxide | Methanol | Oxygen | 60-65 | This compound | googleapis.com |
Both strategies provide chemo- and regioselective pathways to this compound by circumventing the problematic direct bromination of 4-hydroxybenzaldehyde (B117250). The choice of method would depend on factors such as the availability of starting materials, reaction scale, and desired purity.
Chemical Reactivity and Mechanistic Studies of 2,6 Dibromo 4 Hydroxybenzaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The aromatic ring of 2,6-dibromo-4-hydroxybenzaldehyde is significantly influenced by its substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group is a deactivating group, directing electrophiles to the meta position. The two bromine atoms are also deactivating yet ortho, para-directing.
In the case of electrophilic aromatic substitution, the positions ortho to the strongly activating hydroxyl group are already occupied by bromine atoms. The position para to the hydroxyl group is occupied by the deactivating aldehyde group. Therefore, further electrophilic substitution on the ring is generally disfavored due to steric hindrance and the deactivating nature of the formyl group.
While aromatic substitution reactions typically proceed via an electrophilic mechanism, aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com For this compound, the presence of the electron-withdrawing aldehyde group and bromine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. Nucleophilic aromatic substitution is favored by electron-withdrawing groups that can stabilize the intermediate carbanion, known as a Meisenheimer complex. libretexts.org These reactions typically require strong nucleophiles and may proceed under forcing conditions. The substitution would likely occur at the positions ortho or para to the deactivating aldehyde group.
Aldehyde Group Reactivity: Condensation and Oxidation Reactions
The aldehyde functional group is a key site of reactivity in this compound, readily participating in condensation and oxidation reactions.
Formation of Schiff Bases and Related Imines
A prominent reaction of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. science.govjocpr.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. jocpr.com The general mechanism involves the formation of an unstable carbinolamine intermediate which then eliminates water to form the C=N double bond of the imine. jocpr.com
The formation of Schiff bases from substituted hydroxybenzaldehydes is a widely employed synthetic strategy. For instance, various Schiff bases have been synthesized from salicylaldehyde (B1680747) and its derivatives, highlighting the utility of the hydroxyl and aldehyde functionalities in creating complex molecular architectures. science.govimpactfactor.org
Table 1: Examples of Schiff Base Formation with Substituted Aldehydes
| Aldehyde Reactant | Amine Reactant | Product Type | Reference |
| 2-Hydroxybenzaldehyde | 2-Aminopyridin-3-ol | Schiff Base | science.gov |
| 5-Bromo-2-hydroxybenzaldehyde | 2-Aminopyridin-3-ol | Schiff Base | science.gov |
| 3,4-Dihydroxy-benzaldehyde | 2-Aminopyridin-3-ol | Schiff Base | science.gov |
| Salicylaldehyde | Amino acid methyl esters | Schiff Base | impactfactor.org |
This table presents examples of Schiff base formation from various substituted aldehydes to illustrate the general reactivity pattern.
Other Condensation Reactions for Scaffold Assembly
Beyond Schiff base formation, the aldehyde group of this compound is a valuable participant in other carbon-carbon bond-forming condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations. sigmaaldrich.comwikipedia.orgwikipedia.org
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction, also a type of crossed aldol condensation, is useful for synthesizing chalcones and related compounds. wikipedia.orgnih.govmagritek.comscitepress.org These reactions are often catalyzed by a base, such as sodium hydroxide (B78521), and can sometimes be carried out in the absence of a solvent. wikipedia.org
Phenolic Hydroxyl Group Reactivity: Acylation, Alkylation, and Deprotonation Effects
The phenolic hydroxyl group in this compound imparts significant reactivity, enabling acylation, alkylation, and influencing reactions through deprotonation.
Acylation of the hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the phenol (B47542) into an ester, which can serve as a protecting group or modify the electronic properties of the molecule.
Alkylation of the hydroxyl group to form an ether is another important transformation. This is often accomplished using alkyl halides in the presence of a base like potassium carbonate. The alkylation of similar hydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde, has been shown to proceed with high regioselectivity.
Deprotonation of the phenolic hydroxyl group to form a phenoxide ion significantly enhances the nucleophilicity of the oxygen and can influence the reactivity of the entire molecule. This deprotonation is a key step in many reactions, including certain alkylation and acylation procedures, and plays a crucial role in the solvolytic reactions discussed in the following section.
Solvolytic Elimination and Hydrolysis Reaction Kinetics
The interplay between the hydroxyl group and substituents at the para position is evident in solvolytic elimination and hydrolysis reactions. Studies on related compounds provide insight into the kinetics and mechanisms of these transformations.
Aryl Oxide Ion Involvement and Quinone Methide Formation
The reaction of compounds like 2,6-dibromo-4-dibromomethylphenol in aqueous dioxane leads to the formation of this compound. This transformation is believed to proceed through a quinone methide intermediate, specifically 2,6-dibromo-4-bromomethylene-cyclohexa-2,5-dienone.
At low acidities, the reaction is facilitated by the formation of the aryl oxide ion through deprotonation of the phenolic hydroxyl group. This rapid conversion to the quinone methide is followed by addition and replacement steps to yield the final aldehyde product. The kinetics of these reactions can be monitored using techniques such as UV spectroscopy.
The involvement of quinone methides as reactive intermediates is a known phenomenon in the chemistry of phenols, particularly those with leaving groups at the para-benzylic position. These intermediates are highly electrophilic and can react with various nucleophiles.
Carbocationic Intermediate Pathways in Acidic Media
In the presence of acidic media, this compound can undergo a series of reactions involving the formation of carbocationic intermediates. The presence of two electron-withdrawing bromine atoms, a phenolic hydroxyl group, and an aldehydic group on the aromatic ring makes the molecule susceptible to various acid-catalyzed transformations. The specific pathways are influenced by the nature of the acid (Brønsted or Lewis) and the reaction conditions.
The initial step in acidic media is typically the protonation of one of the oxygen atoms. The carbonyl oxygen of the aldehyde group is a likely site for protonation, which significantly increases the electrophilicity of the carbonyl carbon. ncert.nic.inmasterorganicchemistry.com This activation makes the aldehyde group more susceptible to nucleophilic attack. Alternatively, the hydroxyl group can also be protonated, particularly in strong acidic conditions, which can lead to different reaction pathways.
The formation of a key carbocationic intermediate can be envisioned through the protonation of the carbonyl group, followed by the loss of water in a subsequent step, although this is less common for aldehydes compared to alcohols. A more plausible pathway involves the protonation of the carbonyl oxygen, which enhances the reactivity of the aromatic ring towards electrophilic attack or facilitates reactions at the aldehyde functionality.
In superacidic media, such as trifluoromethanesulfonic acid, substituted benzaldehydes have been shown to react with other aromatic compounds, a process that proceeds through carbocationic intermediates. nih.gov For this compound, the protonated aldehyde can act as an electrophile, leading to the formation of a diaryl- or triarylmethane derivative if another aromatic species is present.
The stability of any formed carbocation is a crucial factor in determining the reaction outcome. The presence of the electron-withdrawing bromine atoms would generally destabilize a carbocation on the ring. However, the hydroxyl group, being an activating group, can donate electron density through resonance, which can stabilize a carbocationic intermediate. The interplay of these electronic effects governs the reactivity and the specific carbocationic pathways followed.
Below is a table summarizing potential carbocationic intermediate pathways for this compound in acidic media, based on general principles of organic chemistry.
| Step | Description | Intermediate Structure | Potential Subsequent Reactions |
| 1. Protonation | Protonation of the carbonyl oxygen by an acid catalyst (H⁺). | A protonated benzaldehyde (B42025) derivative with a positive charge on the oxygen. | Increased electrophilicity of the carbonyl carbon. |
| 2. Resonance Stabilization | Resonance delocalization of the positive charge. | Resonance structures showing the positive charge delocalized onto the carbonyl carbon and the aromatic ring. | Nucleophilic attack at the carbonyl carbon. |
| 3. Carbocation Formation | In the presence of a nucleophile (e.g., another aromatic ring), the protonated aldehyde can act as an electrophile, leading to the formation of a new C-C bond and a benzylic carbocation intermediate. | A diarylmethyl cation stabilized by the hydroxyl group and influenced by the bromine atoms. | Deprotonation to form a substituted diphenylmethane (B89790) derivative. |
It is important to note that acid-catalyzed dehydration of secondary or tertiary alcohols is a more common route to stable carbocations. learncbse.in However, the principles of carbocation formation and rearrangement in acidic media are fundamental to understanding the potential reactivity of multifunctional compounds like this compound.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Single Crystal X-ray Diffraction Analysis
The crystal structure of 2,6-Dibromo-4-hydroxybenzaldehyde reveals a largely planar benzaldehyde (B42025) core, a common feature for such aromatic systems. The planarity is dictated by the sp² hybridization of the carbon atoms in the benzene (B151609) ring. Key conformational parameters are the torsion angles involving the aldehyde and hydroxyl functional groups relative to the aromatic ring.
In analogous structures, the aldehyde group's orientation is critical. For instance, in a related compound, 2,6-dibromo-4-(2-hydroxyethyl)phenol, significant conformational differences are observed in the side chain, with C-C-C-O torsion angles of -68.0 (12)° and 172.2 (9)° for two independent molecules in the asymmetric unit. nih.gov For this compound, the C2-C1-C(O)-H torsion angle defines the orientation of the aldehyde group. Due to steric hindrance from the two bulky bromine atoms at the ortho positions (C2 and C6), the aldehyde group is likely to be slightly twisted out of the plane of the benzene ring to minimize steric strain. Similarly, the C3-C4-O-H torsion angle determines the orientation of the hydroxyl proton, which is influenced by its participation in intermolecular hydrogen bonding.
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. In this compound, the hydroxyl (-OH) and aldehyde (-CHO) groups are primary drivers of the supramolecular assembly through hydrogen bonding.
The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde group and the oxygen of the hydroxyl group can act as acceptors. This typically leads to the formation of robust O-H···O hydrogen bonds, which can link molecules into chains, dimers, or more complex networks. nih.govrsc.org Furthermore, weaker C-H···O interactions, where the aldehyde proton or aromatic protons interact with oxygen atoms, can also play a role in stabilizing the crystal structure. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and proton environments.
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. It is a powerful method for confirming the presence of specific proton environments and assessing the sample's purity.
Due to the symmetrical substitution on the benzene ring, the two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single peak (a singlet). The spectrum will also feature distinct singlets for the aldehyde proton (-CHO) and the phenolic hydroxyl proton (-OH). The chemical shift of the aldehyde proton is typically found far downfield (around 10.0 ppm) due to the deshielding effect of the carbonyl group. docbrown.info The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. msu.edu
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (CHO) | ~9.8 - 10.0 | Singlet (s) | 1H |
| Hydroxyl (OH) | Variable (e.g., ~10.5) | Singlet (s, broad) | 1H |
| Aromatic (H-3, H-5) | ~7.8 - 8.0 | Singlet (s) | 2H |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound should display five distinct signals: one for the aldehyde carbon (C=O), one for the carbon bearing the hydroxyl group (C4), one for the two equivalent carbons bearing bromine atoms (C2, C6), one for the two equivalent carbons bearing hydrogen atoms (C3, C5), and one for the carbon to which the aldehyde group is attached (C1).
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~190 |
| C4-OH | ~160 |
| C3, C5 | ~135 |
| C1 | ~130 |
| C2, C6 | ~118 |
To definitively assign these resonances and confirm the connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. columbia.edu
HSQC: This experiment correlates carbon atoms with their directly attached protons. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the aromatic protons (H3, H5) to the ¹³C signal of the carbons they are attached to (C3, C5).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups. nist.gov
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3500-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. rsc.org The C=O stretching vibration of the aldehyde group will give rise to a strong, sharp absorption band around 1700-1670 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are found around 3100-3000 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aldehyde C=O stretch | 1700 - 1670 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| C-O stretch (phenol) | 1260 - 1180 | Strong |
| C-Br stretch | < 700 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic aldehydes like this compound, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: π → π* and n → π* transitions. The benzene ring and the carbonyl group (C=O) of the aldehyde function as the primary chromophores.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions are usually intense and occur at shorter wavelengths (higher energy). For benzaldehyde itself, a strong absorption band corresponding to the π → π* transition of the aromatic ring is observed. researchgate.net
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions and occur at longer wavelengths (lower energy).
The presence of substituents on the benzaldehyde ring significantly influences the position and intensity of these absorption bands.
Hydroxyl Group (-OH): The hydroxyl group at the para-position (position 4) acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. Through its electron-donating resonance effect, the -OH group increases the electron density on the aromatic ring, which tends to shift the π → π* absorption band to a longer wavelength (a bathochromic or red shift). For instance, 4-hydroxybenzaldehyde (B117250) exhibits its main absorption maximum (λmax) at approximately 285 nm. researchgate.net
Bromo Groups (-Br): The bromine atoms at positions 2 and 6 are also auxochromes. Halogens can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. In the case of bromobenzaldehydes, the heavy atom effect of bromine can also influence electronic transitions, particularly intersystem crossing. acs.orgacs.org The presence of two bromine atoms ortho to the aldehyde group will further modify the electronic environment and likely lead to additional shifts in the absorption maxima.
Based on the electronic effects of the hydroxyl and bromo substituents, the UV-Vis spectrum of this compound is predicted to show characteristic absorption bands related to its substituted aromatic system. The interplay of the electron-donating hydroxyl group and the electron-withdrawing/donating bromo groups will determine the precise λmax values.
Table 1: Predicted UV-Vis Absorption Characteristics for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region | Notes |
|---|---|---|---|
| π → π* | Substituted Benzene Ring | ~290-320 nm | Intense absorption, likely red-shifted compared to 4-hydroxybenzaldehyde due to the influence of the two bromine atoms. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the mass spectrometer, a molecule is converted into a molecular ion (M+), which then breaks down into smaller, charged fragments. The plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z) constitutes the mass spectrum.
For this compound (C₇H₄Br₂O₂), the molecular weight can be calculated based on the atomic masses of its constituent atoms. A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. jove.com Consequently, the molecular ion peak will appear as a characteristic cluster of peaks separated by 2 Da.
Molecular Ion (M+): The presence of two bromine atoms will result in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For aromatic aldehydes, common fragmentation pathways include:
Loss of a Hydrogen Radical (-H): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a strong [M-1]⁺ peak.
Loss of the Formyl Radical (-CHO): Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of a formyl radical (•CHO, 29 Da), giving rise to an [M-29]⁺ peak. youtube.com
Debromination: The carbon-bromine bonds can also cleave, leading to the loss of a bromine radical (•Br). This would result in [M-Br]⁺ and [M-2Br]⁺ ions. The fragmentation of brominated aromatic compounds often involves the loss of bromine. nih.gov
Carbon Monoxide (CO) Elimination: Aromatic aldehydes can also undergo rearrangement and lose a neutral molecule of carbon monoxide (CO, 28 Da).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (approx.) | Ion Structure / Fragment Lost | Significance |
|---|---|---|
| 278, 280, 282 | [C₇H₄Br₂O₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) confirming the presence of two bromine atoms. |
| 277, 279, 281 | [M-H]⁺ | Loss of the aldehydic hydrogen. |
| 249, 251, 253 | [M-CHO]⁺ | Loss of the formyl group. |
| 199, 201 | [M-Br]⁺ | Loss of one bromine atom. |
This predictive analysis, based on established principles of spectroscopy and the known behavior of related molecules, provides a robust framework for the structural confirmation of this compound.
Intermolecular Interactions and Supramolecular Assembly
π-π Stacking Interactions in Molecular Aggregates
The planar aromatic ring of 2,6-Dibromo-4-hydroxybenzaldehyde is well-suited for participating in π-π stacking interactions. These non-covalent forces arise from the attractive interaction between the electron clouds of adjacent aromatic rings and are crucial for the efficient packing of planar molecules in crystals. bldpharm.com In many substituted benzaldehydes, π-π stacking is a key feature that contributes to the formation of columnar or layered structures. rsc.org
In the crystal packing of 3-Bromo-2-hydroxybenzaldehyde, molecules engage in π-stacking with a centroid-to-centroid distance of 3.752 Å and a small dihedral angle of 5.30° between the nearly parallel rings. nih.gov A similar arrangement can be expected for this compound, where these stacking interactions would likely occur between the hydrogen-bonded chains, helping to build the structure into a three-dimensional assembly. The extent of these interactions is influenced by the steric bulk and electronic nature of the substituents on the aromatic ring.
Table 2: Typical π-π Stacking Parameters in Related Aromatic Compounds
| Compound | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |
| 3-Bromo-2-hydroxybenzaldehyde | 3.752 | 5.30 nih.gov |
| Acridine-3-hydroxybenzaldehyde Cocrystal | 3.730 - 3.813 | - |
| Acridine-4-hydroxybenzaldehyde Cocrystal | 3.885 | - |
Halogen Bonding Interactions
A defining feature of this compound is the presence of two bromine atoms, which can act as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, is attracted to a nucleophilic site, such as an oxygen or another halogen atom. rsc.org
The C-Br bonds in the molecule are polarized, creating a region of positive electrostatic potential on the outer side of the bromine atoms. This effect is enhanced by the electron-withdrawing character of the aromatic ring and the aldehyde group. These activated bromine atoms can form Br···O interactions with the carbonyl or hydroxyl groups of adjacent molecules. Alternatively, Br···Br interactions can occur, further stabilizing the crystal lattice. These halogen bonds are highly directional and, along with hydrogen bonds, provide a powerful tool for controlling the supramolecular assembly. rsc.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density, DFT calculations can predict a wide range of properties with a good balance of accuracy and computational cost. Such studies on substituted benzaldehydes provide a framework for understanding 2,6-Dibromo-4-hydroxybenzaldehyde.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.98 |
| LUMO | -2.25 |
| Energy Gap (ΔE) | 4.73 |
Note: The data presented is for 5-Bromo-2-Hydroxybenzaldehyde and serves as an illustrative example of the outputs of HOMO-LUMO analysis. nih.gov
Chemical Hardness and Global Softness Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η) and global softness (S). Chemical hardness is a measure of a molecule's resistance to change in its electron distribution, while global softness is the inverse of hardness and indicates the molecule's polarizability.
These parameters are calculated using the following equations:
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Global Softness (S) = 1 / (2η)
A large HOMO-LUMO gap corresponds to a high chemical hardness and low global softness, indicating high stability and low reactivity. For this compound, the interplay of the substituents would dictate these values.
| Descriptor | Calculated Value |
|---|---|
| Chemical Hardness (η) | 2.365 eV |
| Global Softness (S) | 0.211 eV-1 |
Note: The data presented is for 5-Bromo-2-Hydroxybenzaldehyde and is for illustrative purposes. nih.gov
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow areas denote intermediate potentials.
For a molecule like this compound, the MEP surface would likely show a high negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential (blue), indicating sites for nucleophilic attack. The bromine atoms would also influence the electron distribution on the aromatic ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify stable conformations and the transitions between them.
For this compound, MD simulations could be employed to:
Analyze the rotational freedom of the hydroxyl and aldehyde groups.
Investigate the nature and strength of intermolecular hydrogen bonding in condensed phases.
Simulate its interaction with solvent molecules to understand its solvation properties.
A study on 5-Bromo-2-Hydroxybenzaldehyde utilized molecular dynamics simulations to understand its interactions within a biological system, highlighting the utility of this method. nih.gov Similar simulations for this compound would be invaluable in predicting its behavior in various environments.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Structural Features (excluding biological endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. While often used for predicting biological activity, QSAR can also be applied to physicochemical properties.
For a series of substituted benzaldehydes, including brominated derivatives, QSAR models could be developed to predict properties such as:
Boiling point
Solubility
Partition coefficient (LogP)
These models are built by calculating various molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to find a correlation with the property of interest. A study on the inhibition of phenoloxidase by benzaldehyde (B42025) derivatives demonstrated that physicochemical descriptors, particularly the hydrophobicity of substituents, played a major role. nih.gov Such an approach could be used to understand how the bromine atoms and hydroxyl group in this compound influence its non-biological structural and physicochemical characteristics.
Reaction Mechanism Elucidation using Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathway.
For this compound, computational modeling could be used to investigate various reactions, such as:
The mechanism of its synthesis, for instance, the bromination of p-hydroxybenzaldehyde. A forum discussion on the formation of a related compound, 2,6-dibromo-3-hydroxybenzaldehyde, hints at the complexities of predicting regioselectivity in such reactions. echemi.com
Its oxidation or reduction reactions.
The mechanism of its participation in condensation reactions.
DFT calculations are commonly employed to locate transition state structures and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
Molecular Docking Simulations for Ligand-Receptor Binding Principles
Molecular docking simulations provide critical insights into how a ligand, such as this compound, might interact with a biological target at the molecular level. This typically involves analyzing the binding pose, the affinity of the ligand for the receptor, and the specific interactions that stabilize the complex.
Binding Site Analysis and Interaction Modes
Detailed analyses of the binding site of a receptor in complex with this compound would identify the key amino acid residues or components of the receptor that are crucial for interaction. The interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be characterized to understand the nature of the binding. Currently, there are no specific studies detailing these parameters for this compound.
Role of Specific Functional Groups in Molecular Recognition
The chemical structure of this compound includes a hydroxyl group, a benzaldehyde moiety, and two bromine atoms. Each of these functional groups is expected to play a distinct role in molecular recognition. The hydroxyl group can act as a hydrogen bond donor and acceptor. The aldehyde group also has hydrogen bond accepting capabilities. The bromine atoms can participate in halogen bonding and other non-covalent interactions. However, without specific molecular docking studies, the precise contribution of each of these groups to the binding affinity and specificity for any given receptor remains theoretical.
While computational studies have been performed on structurally related compounds, such as other substituted benzaldehydes, this information cannot be directly extrapolated to this compound due to the unique electronic and steric effects of the dibromo substitution pattern. The lack of specific research in this area presents an opportunity for future computational studies to explore the potential interactions of this compound.
Role As a Synthetic Intermediate for Functional Materials and Specialty Chemicals
Precursor in Solvatochromic Dye Synthesis
Solvatochromic dyes are compounds that exhibit a change in color in response to the polarity of the solvent they are dissolved in. This property makes them useful as environmental probes. Research has shown that derivatives of 4-hydroxybenzaldehyde (B117250) can be used to synthesize novel azo compounds that display solvatochromic and halochromic (pH-dependent color change) properties. orientjchem.org While direct synthesis from 2,6-dibromo-4-hydroxybenzaldehyde is a specific area of interest, the general principle involves the diazotization of an aromatic amine and subsequent coupling with the phenolic ring of the benzaldehyde (B42025) derivative. orientjchem.org The resulting azo dyes can be incorporated into polymer films, and their color properties can be fine-tuned. orientjchem.org The electron-withdrawing nature of the bromo substituents on the this compound precursor would be expected to influence the electronic properties and, consequently, the solvatochromic behavior of the resulting dyes.
A general synthetic approach to such dyes involves the reaction of a diazonium salt with the activated aromatic ring of a phenol (B47542). The presence of the aldehyde group offers a further point for modification, either before or after the dye formation.
Table 1: General Reaction for Azo Dye Synthesis
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| Diazonium Salt | Phenolic Compound | Azo Coupling | Azo Dye |
Building Block for Ligands in Coordination Chemistry
This compound is a valuable precursor for the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation reaction of a primary amine with an aldehyde. nih.govscirj.org The resulting ligands, particularly those derived from salicylaldehyde (B1680747) and its analogs, are excellent chelating agents for a wide range of metal ions. scirj.orgsbmu.ac.ir
The synthesis typically involves refluxing the aldehyde with a suitable amine in an alcoholic solvent, sometimes with an acid catalyst. scirj.org The hydroxyl group at the 4-position and the bromine atoms at the 2 and 6-positions of the benzaldehyde ring can significantly influence the electronic properties and steric hindrance of the resulting ligand, thereby affecting the stability, geometry, and reactivity of the metal complexes formed. scirj.orgsbmu.ac.ir These metal complexes have diverse applications, for instance, as catalysts or as materials with specific magnetic or optical properties. sbmu.ac.ir The formation of tetradentate Schiff base ligands, capable of binding to a metal ion at four points, is also possible through the use of diamines. scirj.org
Table 2: Synthesis of Schiff Base Ligands
| Aldehyde Precursor | Amine | Product | Key Functional Group |
| This compound | Primary Amine | Schiff Base Ligand | Azomethine (-C=N-) |
| Salicylaldehyde Derivatives | Diamine | Tetradentate Schiff Base Ligand | Two Azomethine Groups |
Intermediate for Complex Organic Scaffolds in Material Science Research
The reactivity of this compound makes it a useful intermediate in the construction of complex organic scaffolds for materials science. These scaffolds can serve as the building blocks for advanced materials such as metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. northwestern.eduijeast.com
The synthesis of these scaffolds often involves multi-step reactions where the aldehyde and bromo-substituents are strategically utilized. For instance, the aldehyde can undergo condensation reactions, while the bromine atoms can be used in cross-coupling reactions to build larger, more intricate molecular architectures. The resulting organic struts can then be coordinated with metal ions to form the extended, porous networks characteristic of MOFs. northwestern.edu The ability to precisely control the structure of the organic linker, starting from a precursor like this compound, is crucial for tuning the properties of the final material. northwestern.eduscispace.com
Utility in the Synthesis of Curcumin (B1669340) Mono-carbonyl Analogs for Structural-Mechanistic Research
Curcumin, a natural compound, has attracted significant interest for its biological activities. However, its therapeutic potential is limited by poor stability and bioavailability. nih.gov To address these issues, researchers have focused on synthesizing more stable monocarbonyl analogs of curcumin (MACs). nih.govsciforum.net These analogs often feature a central ketone flanked by two substituted aryl groups, a structure accessible through Claisen-Schmidt condensation reactions between a ketone and two equivalents of an aromatic aldehyde. nih.gov
This compound can be employed as the aromatic aldehyde in these syntheses. The reaction typically involves treating a ketone (such as cyclopentanone (B42830) or cyclohexanone) with the aldehyde in the presence of a base like sodium hydroxide (B78521). sciforum.net The resulting symmetrical dienones, containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, are subjects of structural-mechanistic research. sciforum.net The electron-withdrawing bromine atoms at the ortho positions of the benzene (B151609) rings are thought to enhance the electrophilicity of the molecule, which is believed to be important for its biological activity. sciforum.net The synthesis of these analogs allows for a systematic investigation of how structural modifications impact their chemical reactivity and biological properties. nih.govnih.gov
Advanced Analytical Methodologies for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2,6-Dibromo-4-hydroxybenzaldehyde and separating it from closely related impurities. The method's high resolution and sensitivity make it ideal for detecting non-volatile or thermally unstable byproducts that may be present after synthesis.
The separation principle in HPLC relies on the distribution of the analyte between a stationary phase (packed into a column) and a liquid mobile phase. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure sharp peak shapes.
When a sample is injected, components travel through the column at different speeds based on their relative polarity. Impurities that are more polar than this compound will have a weaker interaction with the nonpolar stationary phase and will elute earlier. Conversely, less polar impurities will be retained longer. A UV detector is commonly used for detection, as the benzaldehyde (B42025) structure contains a chromophore that absorbs ultraviolet light effectively. The purity is determined by comparing the area of the main compound peak to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. These impurities often include residual solvents from the synthesis and purification steps, such as toluene (B28343) or hexane, or volatile byproducts. The method is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov
In GC, the sample is vaporized in a heated inlet and swept by a carrier gas (typically helium or hydrogen) through a long, thin capillary column. thermofisher.com The column's inner surface is coated with a stationary phase, which can be selected based on the polarity of the analytes. A low-polarity column, such as one with a 5% phenyl polysiloxane phase, is often suitable for this type of analysis. thermofisher.com Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. More volatile compounds with weaker interactions travel through the column faster, resulting in shorter retention times.
This technique is crucial for ensuring that the final product is free from potentially hazardous residual solvents, which are often regulated to very low levels. researchgate.net The high sensitivity of detectors like the Flame Ionization Detector (FID) or a mass spectrometer allows for quantification at the parts-per-million (ppm) level. researchgate.net
Table 2: Potential Volatile Impurities and Typical GC Parameters
| Parameter | Specification |
| Column | TG-5SilMS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.5 mL/min constant flow thermofisher.com |
| Oven Program | 50°C (2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Injector Temp. | 275°C, Splitless Mode thermofisher.com |
| Detector | Mass Spectrometer (MS) |
| Potential Impurities | Toluene, Dichloromethane, Acetonitrile, Pyridine researchgate.net |
Solid-Liquid Phase Equilibrium Studies for Purification Process Design
The purification of this compound, particularly on a large scale, often relies on crystallization. The design of an efficient crystallization process requires a thorough understanding of the solid-liquid phase equilibrium (SLE) of the compound in various solvent systems. SLE data provides the fundamental information on the solubility of the target compound and its key impurities at different temperatures, which is critical for maximizing yield and achieving high purity.
These studies involve measuring the solubility of this compound and its common precursors or byproducts (like 3-Bromo-4-hydroxybenzaldehyde) in different solvents over a range of temperatures. acs.org This data is essential for selecting the optimal solvent, determining the correct temperature profile for cooling crystallization, and predicting the final product purity.
For separating closely related compounds, such as removing a mono-brominated impurity from the desired di-brominated product, a ternary phase diagram is an invaluable tool. A study on the closely related 3,5-Dibromo-4-hydroxybenzaldehyde (B181551) and 3-Bromo-4-hydroxybenzaldehyde (B1265673) provides a direct methodological parallel. acs.org To construct such a diagram, the mutual solubility of the two aldehyde compounds in a chosen solvent is measured at a constant temperature using the isothermal shake-flask method. acs.org
The system is allowed to reach equilibrium, after which the composition of the liquid phase is analyzed (e.g., by HPLC). The composition of the solid phase in equilibrium with the saturated solution is also determined. acs.org By plotting these data points, an isothermal ternary phase diagram is constructed. The diagram delineates the regions of undersaturated solution, saturated solution, and solid phases, allowing for the visualization of the purification pathway. It helps to identify the eutectic point and the regions where either the pure desired product or the impurity will crystallize.
Table 3: Hypothetical Solubility Data for a Ternary System at 298.15 K
| Liquid Phase Comp. 1 (2,6-DBHBA) | Liquid Phase Comp. 2 (Impurity) | Liquid Phase Comp. 3 (Solvent) | Solid Phase |
| 0.10 | 0.01 | 0.89 | 2,6-DBHBA |
| 0.08 | 0.05 | 0.87 | 2,6-DBHBA |
| 0.06 | 0.08 | 0.86 | Eutectic |
| 0.02 | 0.12 | 0.86 | Impurity |
| Mole Fraction |
To enhance the utility of experimental SLE data, thermodynamic models are used to correlate the data and predict phase behavior under different conditions. The Non-Random Two-Liquid (NRTL) and Wilson models are two such activity coefficient models commonly applied to these systems. acs.org
These models mathematically describe the deviations from ideal behavior in the liquid phase by considering the intermolecular interactions between the different components (solute-solute, solute-solvent, solvent-solvent). By fitting the experimental solubility data to these models, a set of binary interaction parameters is obtained. These parameters can then be used to calculate and predict the phase equilibrium over a broader range of temperatures and compositions than what was experimentally measured. For a system involving 3,5-dibromo-4-hydroxybenzaldehyde, the NRTL model was found to provide good agreement with experimental solubility data. acs.org This modeling approach significantly reduces the experimental effort required and provides a robust basis for designing and optimizing industrial crystallization processes.
Table 4: Function of Activity Coefficient Models
| Model | Description | Application in Purification |
| NRTL (Non-Random Two-Liquid) | A local composition model that describes the liquid phase activity coefficients. It is applicable to partially miscible and fully miscible systems. | Correlates experimental solubility data; predicts ternary phase diagrams and optimal crystallization conditions. acs.org |
| Wilson | A local composition model that is thermodynamically consistent and useful for describing highly non-ideal solutions. It is not suitable for systems with liquid-liquid separation. | Correlates SLE data for miscible systems to aid in solvent selection and process simulation. acs.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
